molecular formula C15H15N3O2 B2969733 N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide CAS No. 1385727-05-8

N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

Cat. No.: B2969733
CAS No.: 1385727-05-8
M. Wt: 269.304
InChI Key: RNPXIAILXIXYGM-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a methyl group, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of an isoquinoline derivative with a cyanoalkylating agent under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and isoquinoline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-2-methylpropyl)benzamide: Shares the cyano and methyl groups but has a different core structure.

    N-(1-cyano-2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of isoquinoline.

Uniqueness

N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(1-cyano-2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-9(2)13(8-16)18-15(20)12-7-10-5-3-4-6-11(10)14(19)17-12/h3-7,9,13H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPXIAILXIXYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1=CC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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